![molecular formula C14H12ClN3O B2706647 2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1705920-08-6](/img/structure/B2706647.png)
2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Overview
Description
The compound “2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines involve the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .Scientific Research Applications
- Pd-Catalyzed Arylation : Researchers have explored the use of this compound in Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method allows for the synthesis of biphenyl-containing pyrrolo[2,3-d]pyrimidines, which could be valuable scaffolds for drug design. The ability to tolerate various functional groups enhances its versatility.
Medicinal Chemistry and Drug Development
Future Directions
The future directions for research on pyrido[2,3-d]pyrimidines could involve further evaluation of their chemical properties and biological activity . The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-12-3-1-10(2-4-12)5-14(19)18-7-11-6-16-9-17-13(11)8-18/h1-4,6,9H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCQACOKHXYOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone |
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